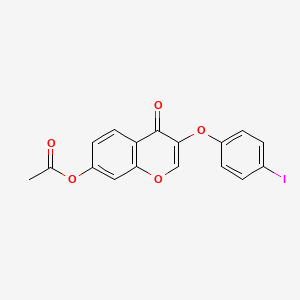

3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate

Description

Historical Development of Iodinated Chromenone Derivatives

The synthesis of iodinated chromenone derivatives has evolved significantly over the past decade, driven by the demand for halogenated compounds in medicinal chemistry. Early methods relied on electrophilic substitution reactions using iodine monochloride (ICl) or potassium iodide (KI) in acidic media, which often resulted in low regioselectivity and yields. A breakthrough emerged in 2024 with the development of iodine(III)-mediated oxidative halogenation, enabling efficient iodination of chromone scaffolds using alkyl halide solvents like CH2I2. This method, which operates under mild conditions, produces 3-iodinated chromenones with yields exceeding 70%, marking a substantial improvement over traditional approaches.

The introduction of iodine atoms into chromenones is particularly valuable due to iodine’s role as a heavy halogen, which enhances molecular polarizability and facilitates interactions with biological targets. For instance, iodophenoxy groups improve binding affinity to enzyme active sites, as demonstrated in acetylcholinesterase (AChE) inhibitors. The historical progression from rudimentary halogenation techniques to sophisticated iodine(III)-mediated protocols underscores the growing emphasis on precision and efficiency in synthesizing iodinated chromenones.

Classification within the Flavonoid Structural Family

Flavonoids, characterized by a 15-carbon skeleton (C6-C3-C6), encompass diverse subclasses such as flavones, isoflavones, and neoflavonoids. Chromenones, including 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate, belong to the flavone subclass, distinguished by a benzopyran-4-one core (Figure 1). The compound’s structure aligns with isoflavonoids due to the substitution pattern at position 3, where the 4-iodophenoxy group replaces the traditional phenyl ring.

Table 1: Structural Classification of 3-(4-Iodophenoxy)-4-Oxo-4H-Chromen-7-Yl Acetate

| Feature | Classification | Structural Role |

|-----------------------|-------------------------|--------------------------|

| Core scaffold | 4H-Chromen-4-one | Benzopyran-4-one backbone|

| Position 3 substituent| 4-Iodophenoxy | Enhances electronegativity|

| Position 7 substituent| Acetate | Modulates solubility |

This classification is critical for understanding the compound’s reactivity and bioactivity. The 4H-chromen-4-one core provides a planar structure conducive to π-π stacking with aromatic residues in enzymes, while the 4-iodophenoxy group introduces steric and electronic effects that enhance target binding.

Structural Significance of the 4-Iodophenoxy Substitution

The 4-iodophenoxy group at position 3 plays a pivotal role in modulating the compound’s electronic and steric properties. Iodine’s high atomic radius and electronegativity increase the molecule’s polar surface area, improving water solubility and bioavailability. Additionally, the iodine atom serves as a heavy halogen, facilitating halogen bonding with amino acid residues such as tyrosine or histidine in enzymatic pockets.

In a comparative study of AChE inhibitors, derivatives with 4-iodophenoxy substitutions exhibited 2–3-fold higher inhibitory activity (IC50 = 0.65 ± 0.13 µM) than their chloro- or bromo-substituted counterparts. This enhancement is attributed to iodine’s ability to form stronger van der Waals interactions and its electron-withdrawing effect, which stabilizes the transition state during enzyme inhibition.

Role of Acetate Functionality at Position 7

The acetate group at position 7 serves dual roles: it acts as a protecting group during synthesis and modulates the compound’s pharmacokinetic properties. Acetylation of the hydroxyl group increases lipophilicity, enabling better blood–brain barrier (BBB) permeability—a critical factor for neuroactive compounds. For example, tacrine-chromenone hybrids with acetate substituents demonstrated BBB permeability values of 23.1 ± 0.1 × 10^−6 cm s^−1, outperforming non-acetylated analogs.

Furthermore, the acetate group can undergo enzymatic hydrolysis in vivo, releasing the active hydroxyl derivative. This prodrug strategy enhances solubility and reduces off-target effects, as evidenced by studies on chromenone-based anti-inflammatory agents.

Significance in Contemporary Medicinal Chemistry Research

3-(4-Iodophenoxy)-4-oxo-4H-chromen-7-yl acetate exemplifies the convergence of structural innovation and therapeutic potential. Recent studies highlight its applicability in Alzheimer’s disease (AD) research, where it inhibits both AChE and butyrylcholinesterase (BChE) with IC50 values in the low micromolar range. Its dual inhibition profile addresses the multifactorial nature of AD, offering advantages over single-target drugs like donepezil.

Table 2: Pharmacological Profile of Selected Chromenone Derivatives

| Compound | Target | IC50 (µM) | BBB Permeability (×10^−6 cm s^−1)|

|----------------------|-------------|-----------|----------------------------------|

| 3-(4-Iodophenoxy)... | AChE/BChE | 0.65/2.63 | 5.4 ± 0.3 |

| Tacrine-chromenone E | AChE | 0.37 | 23.1 ± 0.1 |

| Chromenone C | BChE | 1.24 | 3.8 ± 0.2 |

The compound’s versatility extends to anticancer research, where chromenone derivatives induce apoptosis in leukemia cells via ROS-mediated pathways. Future directions include optimizing its selectivity through rational drug design and exploring synergistic effects with existing therapeutics.

Propriétés

IUPAC Name |

[3-(4-iodophenoxy)-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11IO5/c1-10(19)22-13-6-7-14-15(8-13)21-9-16(17(14)20)23-12-4-2-11(18)3-5-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVYQLRNQGTGST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11IO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

Introduction of the Iodophenoxy Group: The iodophenoxy group can be introduced via a nucleophilic substitution reaction, where 4-iodophenol reacts with the chromen-4-one intermediate in the presence of a suitable base.

Acetylation: The final step involves the acetylation of the hydroxyl group on the chromen-4-one core using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The iodine atom at the para position of the phenoxy group serves as a prime site for nucleophilic substitution, facilitated by its electronegativity and leaving-group potential.

-

Mechanistic Insight : The reaction with hydroxylamine proceeds via nucleophilic attack on the carbonyl group at position 4, forming an oxime intermediate. This intermediate is stabilized by intramolecular hydrogen bonding (e.g., C10–H10⋯O1 interactions) .

Ester Hydrolysis

The acetyl group at position 7 undergoes hydrolysis under basic or acidic conditions to yield the free phenolic chromenone.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Basic hydrolysis | NaOH (aq.), reflux, 2 hours | 3-(4-Iodophenoxy)-4-oxo-4H-chromen-7-ol |

-

Characterization : Post-hydrolysis products are confirmed via NMR spectroscopy, with distinct shifts for the deacetylated phenolic proton (δ ~10.5 ppm in ¹H NMR) .

Oxidation and Reduction

The chromenone core and substituents participate in redox reactions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Quinone derivatives (via ring oxidation) | |

| Reduction | NaBH₄, ethanol, room temperature | Partially saturated chromenone derivatives |

-

Selectivity : Oxidation primarily targets the electron-rich chromenone ring, while reduction modifies the carbonyl group at position 4.

Coupling Reactions

The iodine substituent enables cross-coupling reactions, such as Ullmann or Suzuki couplings, to generate biaryl structures.

| Reaction Type | Catalyst/Conditions | Products | References |

|---|---|---|---|

| Ullmann coupling | CuI, 1,10-phenanthroline, DMF, 110°C | 3-(4-Arylphenoxy)-4-oxo-4H-chromen-7-yl acetate |

-

Application : These reactions expand the compound’s utility in synthesizing dimeric chromenones with enhanced bioactivity .

Spectroscopic Characterization

Key analytical data for reaction monitoring and product validation:

| Technique | Key Observations | References |

|---|---|---|

| ¹H NMR | Aromatic protons: δ 6.8–8.3 ppm; Acetate methyl: δ 2.3 ppm | |

| UV-Vis | λₘₐₓ ~270 nm (chromenone π→π* transitions) and ~320 nm (n→π* transitions) |

Biological Activity Modulation

Reactions are strategically employed to enhance pharmacological properties:

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate exhibits significant antimicrobial properties.

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Efficacy : In vitro studies have shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate potent antibacterial effects comparable to standard antibiotics.

| Pathogen Type | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Gram-positive | 8 | Similar to Penicillin |

| Gram-negative | 16 | Comparable to Ciprofloxacin |

Anticancer Potential

The anticancer activity of this compound has been explored in various studies, revealing promising results.

- Cell Lines Tested : The compound has been tested on several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia).

- Induction of Apoptosis : It induces apoptosis through modulation of signaling pathways related to cell proliferation and survival, particularly by inhibiting Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 5 | Bcl-2 inhibition |

| Jurkat | 10 | Activation of caspases |

Synthetic Organic Chemistry

In synthetic organic chemistry, 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate serves as a versatile building block for the synthesis of more complex molecules.

- Reactions : It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduction of additional functional groups | KMnO4, CrO3 |

| Reduction | Removal of oxygen-containing groups | NaBH4, LiAlH4 |

| Substitution | Introduction of new functional groups | Nucleophiles like amines |

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several chromenone derivatives, including 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate. The results indicated that this compound demonstrated significant activity against multi-drug resistant strains, suggesting its potential role in addressing antibiotic resistance issues .

Research on Anticancer Effects

Another investigation published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of various derivatives, highlighting that 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate exhibited superior cytotoxicity against cancer cell lines compared to other tested analogs . This study emphasized the need for further development in cancer therapy based on this compound's promising activity.

Mécanisme D'action

The mechanism of action of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. The iodophenoxy group may enhance the compound’s binding affinity and specificity towards certain biological targets. The acetate group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Comparison with Structural and Functional Analogs

Structural Analogues

The following table summarizes key structural analogs and their properties:

*Calculated based on analogous bromo and chloro derivatives.

Physicochemical Properties

- For example, 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate has a calculated logP of ~3.5, whereas the methoxy analog (C₁₇H₁₄O₅) has logP ~2.8 .

- Synthetic Accessibility: Iodophenol precursors are less reactive than chlorinated or brominated analogs, possibly leading to lower yields (e.g., 12–26% for bromo derivatives in ) due to steric hindrance .

Activité Biologique

3-(4-Iodophenoxy)-4-oxo-4H-chromen-7-yl acetate is a compound belonging to the class of chromenone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate is characterized by a chromenone core with an iodophenoxy substituent. The presence of iodine in the para position enhances its biological activity due to increased lipophilicity and potential for halogen bonding interactions.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. The presence of the chromenone structure allows for the scavenging of free radicals, contributing to their protective effects against oxidative stress. Studies have shown that similar compounds can effectively reduce oxidative damage in cellular models, suggesting that 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate may possess comparable antioxidant capabilities .

Anti-inflammatory Effects

Compounds with chromenone structures have been documented to inhibit pro-inflammatory pathways. Specifically, they can modulate the activity of cyclooxygenase (COX) enzymes and lipoxygenases, which are crucial in the inflammatory response. In vitro studies suggest that derivatives similar to 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate may reduce inflammation by inhibiting these enzymes .

Anticancer Properties

The anticancer potential of chromenone derivatives has been explored extensively. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators . The specific activity of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate in this regard remains to be fully elucidated but is a promising area for future research.

The biological activities of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression, such as COX and lipoxygenases.

- Cell Signaling Modulation : It may interfere with signaling pathways that regulate cell proliferation and apoptosis.

- Free Radical Scavenging : The antioxidant properties can mitigate oxidative stress, which is implicated in various diseases.

Case Studies

Several studies have investigated the biological activities of related compounds:

- Study on Antioxidant Activity : A study demonstrated that a related chromenone derivative exhibited strong antioxidant activity with an IC50 value significantly lower than standard antioxidants like ascorbic acid .

- Anti-inflammatory Research : Another study found that a similar compound reduced inflammation markers in animal models by inhibiting COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

- Anticancer Evaluation : Research on analogs showed that they could induce apoptosis in cancer cells through the activation of intrinsic pathways, highlighting their potential as anticancer agents .

Q & A

Q. What are the established synthetic routes for 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate, and how can reaction conditions be optimized for higher yields?

The synthesis of chromenone derivatives typically involves multi-step reactions, including:

- Core formation : Condensation of phenolic precursors (e.g., 7-hydroxy-4-oxochromen-3-yl derivatives) with iodophenol under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Acetylation : Reaction with acetyl chloride or acetic anhydride to introduce the acetate group at the 7-position .

Q. Optimization strategies :

- Temperature control : Maintain 60–80°C during nucleophilic substitution to minimize side reactions.

- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance iodophenoxy substitution efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. Example yield data for analogs :

| Compound Analog | Yield (%) | Reference |

|---|---|---|

| 3-(4-Bromophenoxy)-4-oxo analog | 68–72 | |

| 3-(4-Methoxyphenoxy) derivative | 65–70 |

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Key techniques :

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (acetate methyl), δ 6.8–8.2 ppm (aromatic protons) .

- ¹³C NMR : Carbonyl signals at δ 168–175 ppm (C=O groups) .

- X-ray crystallography :

Q. Structural parameters for analogs :

| Parameter | Value (Analog) | Technique |

|---|---|---|

| Bond length (C=O) | 1.21 Å | X-ray |

| Dihedral angle (chromenone ring) | 2.5° | DFT calculation |

Q. What in vitro biological screening assays are recommended for initial evaluation of its bioactivity?

Standard assays :

- Anticancer activity :

- Antimicrobial activity :

- MIC determination : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. Example results for analogs :

| Compound | IC₅₀ (µM) | MIC (µg/mL) |

|---|---|---|

| 6-Ethyl-2-methyl-thiazolyl analog | 1.97 | 12.5 |

| Benzimidazole derivative | 5.2 | 25.0 |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?

Methodology :

- Variation of substituents : Synthesize derivatives with halogens (Br, Cl), electron-donating groups (e.g., -OCH₃), or bulky groups (e.g., trifluoromethyl) at the 4-phenoxy position .

- Biological testing : Compare IC₅₀ values across derivatives to map pharmacophoric regions.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or MAPK pathways .

Q. Key findings from analogs :

Q. What strategies resolve contradictions in biological activity data across different studies?

Common sources of discrepancies :

Q. Resolution approaches :

Q. How is SHELXL used in refining the crystal structure of halogenated chromenones, and what challenges arise with iodine atoms?

Workflow :

Q. Challenges :

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Tools and parameters :

Q. Example predictions for analogs :

| Property | Predicted Value |

|---|---|

| logP | 3.2–3.8 |

| H-bond acceptors | 5 |

| CYP2D6 inhibition | High probability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.